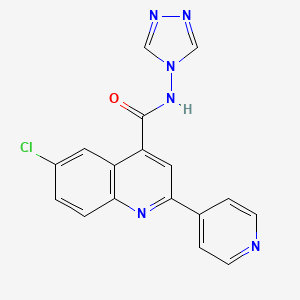![molecular formula C19H19ClN4S B4685251 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4685251.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea
Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea, commonly known as CPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPTU is a thiourea derivative that possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mechanism of Action
The exact mechanism of action of CPTU is not fully understood. However, it has been proposed that CPTU exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. CPTU has also been reported to inhibit the activity of various enzymes, such as COX-2, MMP-9, and HDACs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CPTU has been shown to possess various biochemical and physiological effects. In cancer research, CPTU has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. In diabetes research, CPTU has been found to improve glucose uptake, insulin sensitivity, and pancreatic β-cell function. In inflammation research, CPTU has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration and activation of immune cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPTU in lab experiments is its relatively low toxicity and high solubility in aqueous solutions. CPTU can also be easily synthesized in the lab using commercially available starting materials. However, one of the limitations of using CPTU is its relatively low potency compared to other anti-cancer and anti-inflammatory agents. Moreover, the exact mechanism of action of CPTU is not fully understood, which limits its potential applications in certain fields.
Future Directions
There are several future directions for the research on CPTU. One of the potential applications of CPTU is in the development of novel anti-cancer and anti-inflammatory agents. Further studies are needed to elucidate the exact mechanism of action of CPTU and to identify its molecular targets. Additionally, the potential side effects and toxicity of CPTU need to be investigated in more detail. Finally, the development of novel synthetic methods for CPTU and its derivatives could lead to the discovery of more potent and selective compounds for various biomedical applications.
Scientific Research Applications
CPTU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, CPTU has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CPTU has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In diabetes research, CPTU has been found to improve glucose uptake and insulin sensitivity in animal models of diabetes. In inflammation research, CPTU has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thus exerting anti-inflammatory effects.
properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4S/c1-13-7-8-17(14(2)11-13)21-19(25)22-18-9-10-24(23-18)12-15-5-3-4-6-16(15)20/h3-11H,12H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPQOOXROFRNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4685170.png)
![N~1~-(3-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4685177.png)

![2-methoxy-4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4685181.png)
![1-{[butyl(methyl)amino]methyl}-2-naphthol](/img/structure/B4685194.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4685200.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-oxo-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4685210.png)
![5-{[(3-chloro-2-methylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4685212.png)
![methyl 3-{[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4685223.png)
![N-{[4-allyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4685232.png)

![6-bromo-3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4685256.png)
![5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole](/img/structure/B4685261.png)
![3-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4685262.png)